tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3,3-dimethylpiperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is often used in enzyme inhibition studies and as a reference compound in pharmacological assays .
Medicine: It is investigated for its potential to inhibit specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-butyl N-(2-piperazin-1-yl)ethylcarbamate
- tert-butyl N-(2,3-dihydroxypropyl)carbamate
- tert-butyl N-(2-piperidin-3-ylethyl)carbamate
Comparison:
tert-butyl N-(2-piperazin-1-yl)ethylcarbamate: Similar structure but lacks the dimethyl groups on the piperazine ring, which may affect its reactivity and biological activity.
tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the piperazine ring, leading to different chemical properties and applications.
tert-butyl N-(2-piperidin-3-ylethyl)carbamate:
Conclusion
tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate is a versatile compound with significant applications in organic synthesis, biological research, medicinal chemistry, and industrial production. Its unique structure and reactivity make it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C13H27N3O2 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)14-6-8-16-9-7-15-13(4,5)10-16/h15H,6-10H2,1-5H3,(H,14,17) |
InChI Key |
OCCJZBFLJVCSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)CCNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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